Cas no 51035-70-2 (5-hydroxy-3-Pyridinemethanol)
5-hydroxy-3-Pyridinemethanol Chemical and Physical Properties
Names and Identifiers
-
- 5-hydroxy-3-Pyridinemethanol
- 3-Pyridinemethanol,5-hydroxy-(9CI)
- 5-(hydroxymethyl)pyridin-3-ol
- 3-Hydroxy-5-hydroxymethylpyridin
- 3-hydroxy-5-hydroxymethylpyridine
- 3-pyridinemethanol,5-hydroxy
- 5-(Hydroxymethyl)-3-hydroxypyridine
- 5-(Hydroxymethyl)-3-Pyridinol
- 5-hydroxymethyl-pyridin-3-ol
- 5-hydroxynicotinic alcohol
- MFCD12546435
- BP-22002
- DTXSID50615340
- AMY28901
- CS-0094527
- AKOS015856137
- DB-082680
- BCA03570
- 51035-70-2
- SCHEMBL2902974
- CS-16279
-
- MDL: MFCD12546435
- Inchi: 1S/C6H7NO2/c8-4-5-1-6(9)3-7-2-5/h1-3,8-9H,4H2
- InChI Key: LPYUNKIQRHSZSV-UHFFFAOYSA-N
- SMILES: OCC1C=NC=C(C=1)O
Computed Properties
- Exact Mass: 125.04800
- Monoisotopic Mass: 125.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.4
- Topological Polar Surface Area: 53.4Ų
Experimental Properties
- PSA: 53.35000
- LogP: 0.27950
5-hydroxy-3-Pyridinemethanol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-hydroxy-3-Pyridinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ES702-10g |
5-(Hydroxymethyl)pyridin-3-ol |
51035-70-2 | 95% | 10g |
11250CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ES702-250mg |
5-(Hydroxymethyl)pyridin-3-ol |
51035-70-2 | 95% | 250mg |
1620CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ES702-25g |
5-(Hydroxymethyl)pyridin-3-ol |
51035-70-2 | 95% | 25g |
22500CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ES702-5g |
5-(Hydroxymethyl)pyridin-3-ol |
51035-70-2 | 95% | 5g |
7200CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ES702-1g |
5-(Hydroxymethyl)pyridin-3-ol |
51035-70-2 | 95% | 1g |
3240CNY | 2021-05-07 | |
| Alichem | A024007860-250mg |
3-Hydroxypyridine-5-methanol |
51035-70-2 | 97% | 250mg |
$748.00 | 2023-09-01 | |
| Alichem | A024007860-500mg |
3-Hydroxypyridine-5-methanol |
51035-70-2 | 97% | 500mg |
$999.60 | 2023-09-01 | |
| Alichem | A024007860-1g |
3-Hydroxypyridine-5-methanol |
51035-70-2 | 97% | 1g |
$1629.60 | 2023-09-01 | |
| Chemenu | CM221056-1g |
5-(Hydroxymethyl)pyridin-3-ol |
51035-70-2 | 95% | 1g |
$337 | 2021-08-04 | |
| Chemenu | CM221056-5g |
5-(Hydroxymethyl)pyridin-3-ol |
51035-70-2 | 95% | 5g |
$748 | 2021-08-04 |
5-hydroxy-3-Pyridinemethanol Suppliers
5-hydroxy-3-Pyridinemethanol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-hydroxy-3-Pyridinemethanol
Introduction to 5-hydroxy-3-Pyridinemethanol (CAS No. 51035-70-2)
5-hydroxy-3-Pyridinemethanol, identified by the Chemical Abstracts Service Number (CAS No.) 51035-70-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic alcohol, featuring a pyridine core with hydroxyl and methanol functional groups, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound's unique arrangement of atoms makes it a valuable scaffold for synthesizing bioactive molecules, particularly in the development of novel therapeutic agents.
The molecular structure of 5-hydroxy-3-Pyridinemethanol consists of a six-membered aromatic ring containing nitrogen, which is a defining feature of pyridine derivatives. The presence of both hydroxyl (-OH) and methanol (-CH₂OH) groups introduces polarity and reactivity, enabling diverse chemical modifications. These functional groups are pivotal in facilitating various synthetic pathways, making the compound a versatile intermediate in organic synthesis. The compound's solubility profile and stability under different conditions further enhance its utility in laboratory and industrial applications.
In recent years, 5-hydroxy-3-Pyridinemethanol has been extensively studied for its pharmacological properties. Researchers have explored its potential as a precursor in the synthesis of pharmacologically active compounds, including kinase inhibitors and antimicrobial agents. The pyridine moiety is particularly noteworthy, as it is a common structural motif in many drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases. The hydroxyl and methanol groups provide additional sites for chemical modification, allowing for the development of analogs with enhanced biological activity.
One of the most compelling aspects of 5-hydroxy-3-Pyridinemethanol is its role in the development of small-molecule drugs. The compound's ability to serve as a building block for more complex molecules has been leveraged in high-throughput screening campaigns to identify novel therapeutic candidates. For instance, derivatives of 5-hydroxy-3-Pyridinemethanol have shown promise in inhibiting specific enzymes implicated in cancer progression. These findings underscore the importance of this compound as a key intermediate in drug discovery pipelines.
The synthesis of 5-hydroxy-3-Pyridinemethanol involves multi-step organic reactions that highlight the compound's synthetic utility. Common synthetic routes include condensation reactions with appropriate precursors followed by functional group transformations to introduce the hydroxyl and methanol groups. Advances in catalytic methods have further refined these processes, improving yield and purity. Such advancements are crucial for ensuring that researchers have access to high-quality starting materials for their investigations.
From a medicinal chemistry perspective, 5-hydroxy-3-Pyridinemethanol exemplifies the importance of heterocyclic compounds in drug design. The pyridine ring provides a stable aromatic core that can interact with biological targets through various non-covalent bonds. This structural feature is particularly valuable in designing molecules that exhibit high selectivity and low toxicity. Additionally, the presence of polar functional groups enhances solubility, which is critical for drug bioavailability.
Recent studies have also explored the role of 5-hydroxy-3-Pyridinemethanol in material science applications beyond pharmaceuticals. Its ability to form coordination complexes with metal ions has been investigated for potential use in catalysis and sensing technologies. These findings demonstrate the broad utility of this compound across multiple scientific disciplines.
The chemical properties of 5-hydroxy-3-Pyridinemethanol make it an attractive candidate for further exploration in green chemistry initiatives. Researchers are increasingly interested in developing synthetic routes that minimize waste and energy consumption. The use of 5-hydroxy-3-Pyridinemethanol as an intermediate aligns with these goals, as it can be synthesized through environmentally friendly methods that leverage renewable resources.
In conclusion, 5-hydroxy-3-Pyridinemethanol (CAS No. 51035-70-2) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in science and industry is likely to grow even further.
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